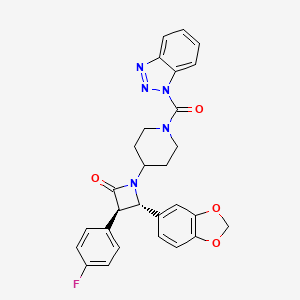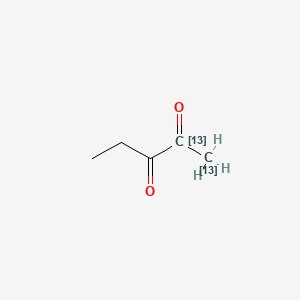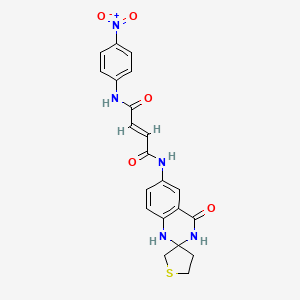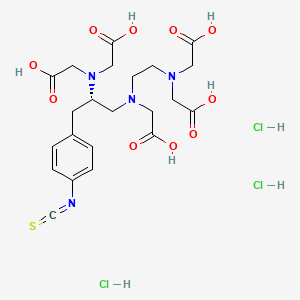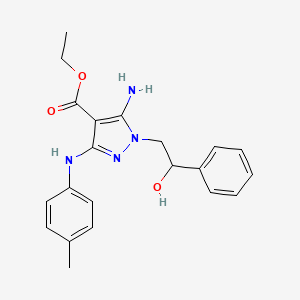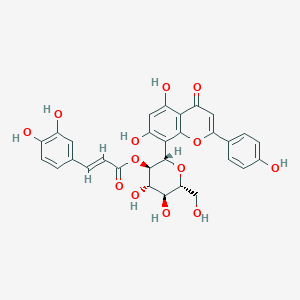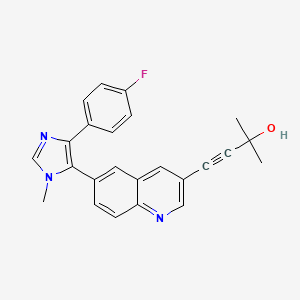
Tnik-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tnik-IN-8 is a small-molecule inhibitor targeting the TRAF2 and NCK interacting kinase (TNIK). TNIK is a serine/threonine kinase involved in the regulation of cell signal transduction, particularly within the Wnt signaling pathway. This compound has garnered significant attention due to its potential therapeutic applications in cancer and neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-8 typically involves a multi-step process starting with the preparation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.
Chemical Reactions Analysis
Types of Reactions
Tnik-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tnik-IN-8 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Wnt signaling pathway and its role in various biological processes.
Biology: Investigated for its effects on cell motility, proliferation, and differentiation.
Medicine: Explored as a potential therapeutic agent for cancer, particularly colorectal cancer, and neurological disorders such as schizophrenia and depression.
Industry: Utilized in drug discovery and development, particularly in the design of new inhibitors targeting TNIK.
Mechanism of Action
Tnik-IN-8 exerts its effects by inhibiting the activity of TNIK. TNIK is a regulatory component of the transcriptional complex composed of β-catenin and T-cell factor 4 (TCF4). By binding to the ATP-binding site of TNIK, this compound blocks the aberrant Wnt/β-catenin signaling pathway, which is often implicated in cancer and other diseases. This inhibition leads to reduced cell proliferation, invasion, and metastasis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
NCB-0846: Another TNIK inhibitor with similar therapeutic applications.
DYRK2 Inhibitors: Target dual-specificity tyrosine-phosphorylation-regulated kinase 2, which shares some functional similarities with TNIK.
MARK2 Inhibitors: Target microtubule affinity-regulating kinase 2, involved in similar signaling pathways.
Uniqueness of Tnik-IN-8
This compound is unique due to its high specificity and potency in inhibiting TNIK. Its ability to effectively block the Wnt/β-catenin signaling pathway makes it a promising candidate for therapeutic applications, particularly in cancer treatment. Additionally, its well-characterized mechanism of action and favorable pharmacokinetic properties further distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H20FN3O |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[6-[5-(4-fluorophenyl)-3-methylimidazol-4-yl]quinolin-3-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C24H20FN3O/c1-24(2,29)11-10-16-12-19-13-18(6-9-21(19)26-14-16)23-22(27-15-28(23)3)17-4-7-20(25)8-5-17/h4-9,12-15,29H,1-3H3 |
InChI Key |
UIFIIPQKSMQHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CN=C2C=CC(=CC2=C1)C3=C(N=CN3C)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



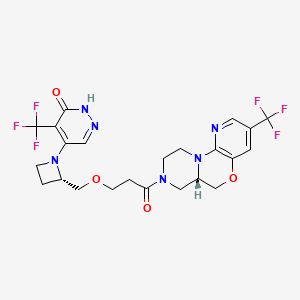
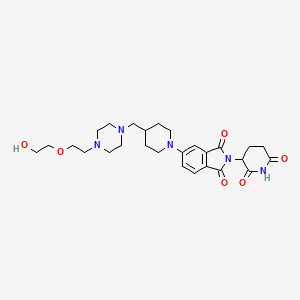
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
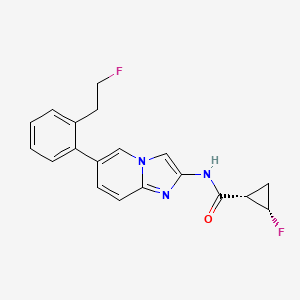

![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
